molecular formula C15H11NO B146863 2,5-Diphenyloxazole CAS No. 92-71-7

2,5-Diphenyloxazole

Cat. No. B146863
CAS RN: 92-71-7
M. Wt: 221.25 g/mol
InChI Key: CNRNYORZJGVOSY-UHFFFAOYSA-N
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Description

2,5-Diphenyloxazole (2,5-DPO) is a heterocyclic aromatic compound belonging to the oxazole class. It is a white crystalline solid with a molecular formula of C14H10NO. 2,5-DPO is used for a variety of purposes in research and industry. It is used as a monomer in the synthesis of polymers, as a dye in the textile industry, and as a pharmaceutical intermediate. In the scientific research field, 2,5-DPO is used as a fluorescent probe and a chromogenic reagent in various biochemical assays. It is also used in the synthesis of a variety of organic compounds.

Scientific Research Applications

Trypanocidal Activity

2,5-Diphenyloxazole derivatives isolated from Oxytropis lanata roots show trypanocidal activity against Trypanosoma congolense, a causative agent of African trypanosomosis in animals. Compounds with di- and trihydroxy groups were particularly effective, with 2-(2',3'-dihydroxyphenyl)-5-(2″-hydroxyphenyl)oxazole exhibiting potent inhibitory activity (Banzragchgarav et al., 2016).

Voltammetry and Spectroscopy

This compound undergoes protonation by sulfuric acid in acetonitrile solvent, demonstrated by UV-visible spectroscopy. Polarographic and cyclic voltammetric data suggest diffusion-controlled reduction of the protonated heteroaromatic at potentials slightly less negative than the nonprotonated form (Woodard & Rogers, 1976).

Carbonyl 1,1-Dipole Synthons in Synthesis

This compound has been used as a carbonyl 1,1-dipole synthon in a two-step sequence for synthesizing various lactones, demonstrating its utility in organic synthesis (Wasserman et al., 1992).

Genotoxic and Radioprotective Properties

This compound and its derivatives exhibit genotoxic effects and nonlinear dose-response relationships on mice spleen DNA. Some compounds also demonstrated radioprotective properties in certain concentrations (Zhizhina et al., 2005).

Scintillating Efficiencies

A series of 4-functionalised-2,5-diphenyloxazoles were synthesized and assessed for scintillation in the presence of ionizing radiation, showing the use of this compound derivatives in radiation detection technologies (Clapham et al., 1997).

Safety and Hazards

2,5-Diphenyloxazole is combustible. Its vapors are heavier than air and may spread along floors. It forms explosive mixtures with air on intense heating . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin, eyes, or clothing .

Future Directions

Oxazole and its derivatives, including 2,5-Diphenyloxazole, play a very essential role in the area of medicinal chemistry . The important information presented in various researches will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

Biochemical Analysis

Biochemical Properties

2,5-Diphenyloxazole exhibits tunable fluorescence properties, up-conversion emission, and thermal stability . It has been used as a photoactive model system to study the structure-property relationship of its cocrystals . The cocrystals of this compound have exhibited tunable fluorescence properties and thermal stability relative to the pure this compound solid .

Cellular Effects

The fluorescence of this compound can be quenched by nucleotides, as investigated by electronic absorption and steady-state fluorescence spectra . This property allows this compound to be used as a fluorescent probe in cellular studies, providing insights into the interactions between nucleotides and other biomolecules .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its interaction with light. As a fluorescent compound, this compound absorbs light at a specific wavelength and then re-emits light at a longer wavelength . This property is utilized in various applications, including as a scintillator and a fluorescent probe .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, the fluorescence properties of this compound can be tuned by adjusting the molecular stacking and aggregation state in its cocrystals . Moreover, the thermal stability of this compound can also be enhanced through co-crystallization .

Transport and Distribution

Given its lipophilic nature, it is likely that this compound can easily cross cell membranes and distribute throughout the cell .

Subcellular Localization

Due to its lipophilic nature and its use as a fluorescent probe, it is likely that this compound can localize in various subcellular compartments where it can interact with different biomolecules .

properties

IUPAC Name

2,5-diphenyl-1,3-oxazole
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InChI

InChI=1S/C15H11NO/c1-3-7-12(8-4-1)14-11-16-15(17-14)13-9-5-2-6-10-13/h1-11H
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InChI Key

CNRNYORZJGVOSY-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=CC=C3
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Molecular Formula

C15H11NO
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DSSTOX Substance ID

DTXSID7059060
Record name 2,5-Diphenyloxazole
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Molecular Weight

221.25 g/mol
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Physical Description

White powder; [Alfa Aesar MSDS]
Record name 2,5-Diphenyloxazole
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Vapor Pressure

0.00000465 [mmHg]
Record name 2,5-Diphenyloxazole
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CAS RN

92-71-7
Record name 2,5-Diphenyloxazole
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Synthesis routes and methods

Procedure details

FIG. 11 shows the molecular structures of the resultant molecule 2-phenyloxazole when the starting heterocycle is 1,3-oxazole, and its 1H NMR spectrum. 2,5-Diphenyloxazole is also produced in the synthesis. The synthesis of 2-phenyloxazole and 2,5-diphenyloxazole is conducted using copper(I) iodide (19.1 mg, 0.1 mmol), oxazole (69 mg, 1.0 mmol), iodobenzene (612 mg, 3.0 mmol), t-BuOLi (160 mg, 2.0 mmol), and DMF (1.0 mL). After column chromatography (hexanes, then 10% ethyl acetate in hexanes) and preparative HPLC (5% ethyl acetate in hexanes) 15 mg (7%) of a light tan solid (2,5-diphenyloxazole, Rf=0.30 (1/9 ethyl acetate/hexanes)) and 85 mg (59%) of a colorless oil (2-phenyloxazole, Rf=0.27 (1/9 ethyl acetate/hexanes)) are obtained. 1H NMR spectrum for 2-Phenyloxazole (300 MHz, CDCl3): δ7.23 (s, 1H), 7.42-7.49 (m, 3H), 7.71 (s, 1H), 8.01-8.10 (m, 2H). 1H NMR spectrum for 2,5-Diphenyloxazole (300 MHz, CDCl3): δ 7.31-7.38 (m, 1H), 7.40-7.52 (m, 6H), 7.70-7.75 (m, 2H), 8.08-8.15 (m, 2H). Table III, entry 1.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 2,5-diphenyloxazole?

A1: this compound has the molecular formula C15H11NO and a molecular weight of 221.25 g/mol.

Q2: What are the key spectroscopic characteristics of this compound?

A2: this compound exhibits strong fluorescence upon UV excitation. Its absorption and emission spectra are sensitive to solvent polarity and the presence of potential interacting molecules like cyclodextrins. [] Studies have shown its potential for two-photon fluorescence (TPF), with a high TPF quantum yield and a decay time of 20 ns. []

Q3: How does the structure of this compound relate to its fluorescence properties?

A3: The planar, conjugated structure of this compound allows for efficient absorption of UV light and subsequent emission of fluorescence. Substitutions on the phenyl rings can impact the fluorescence wavelength and intensity. [, ]

Q4: How does the conformation of this compound influence its amplified spontaneous emission (ASE) behavior?

A4: Contrary to the previously proposed electromer model, conformational restrictions at the 5-phenyl position do not eliminate the anomalous dual-spike ASE response in this compound derivatives. The exact mechanism behind this phenomenon requires further investigation. []

Q5: What makes this compound suitable for scintillation applications?

A5: this compound is an efficient scintillator, meaning it emits light when excited by ionizing radiation. [, , , , , ] This property is exploited in various applications, including the detection of beta radiation and differentiation between gamma-ray and neutron-induced signals. [, ]

Q6: How does covalent incorporation of this compound into sol-gel matrices impact its performance in radioanalytical applications?

A6: Covalent incorporation significantly reduces leaching of this compound from sol-gel glasses compared to simple entrapment, leading to improved long-term performance and stability in radioanalytical applications. [, ]

Q7: Can this compound be used to enhance the performance of X-ray attenuation-based imaging?

A7: Yes, embedding this compound alongside cesium lead bromide quantum dots within silicon dioxide nanoparticles significantly enhances X-ray attenuation, improving the sensitivity of this imaging technique. []

Q8: Does this compound exhibit any biological activity?

A9: Research suggests that this compound can inhibit phospholipase C (PLC) activity. This finding may explain some of its antiproliferative and antisignaling effects observed in certain cell lines. [, ]

Q9: How is this compound metabolized in biological systems?

A10: Studies have shown that this compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to hydroxylated metabolites. [, , , , ] This metabolism can be induced by certain compounds like 3-methylcholanthrene.

Q10: Can this compound be used as a probe for studying aryl hydrocarbon hydroxylase (AHH) activity?

A11: Yes, this compound metabolism by AHH can be used as a sensitive indicator of the enzyme's activity in human lymphocytes and liver microsomes. [, , , , ]

Q11: What is the impact of this compound on mice DNA structure?

A12: Research indicates a complex relationship between this compound and DNA structure in mice. It exhibits genotoxic effects at certain concentrations, but some derivatives show potential radioprotective properties. [, ]

Q12: How does the solubility of this compound in different solvents affect its applications?

A13: The solubility of this compound varies depending on the solvent. This influences its use in different applications, such as the preparation of liquid scintillators, sol-gel glasses, and polymer-based systems. [, , , ]

Q13: What strategies can be employed to improve the stability and performance of this compound in various applications?

A14: Covalent attachment to polymer matrices, encapsulation within nanoparticles, and the use of appropriate solvents and additives can enhance the stability and performance of this compound in diverse applications. [, , , ]

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